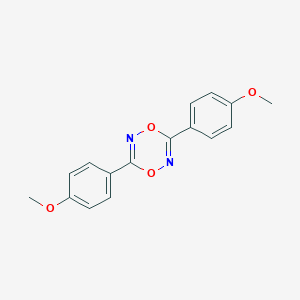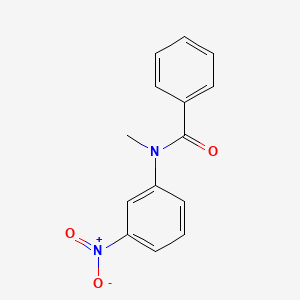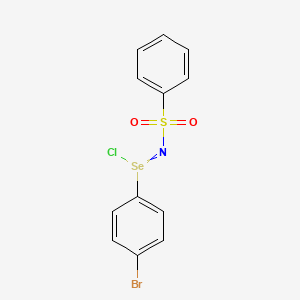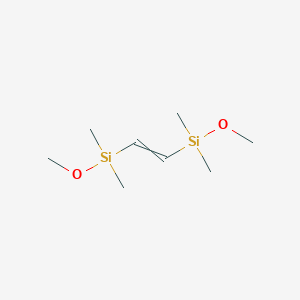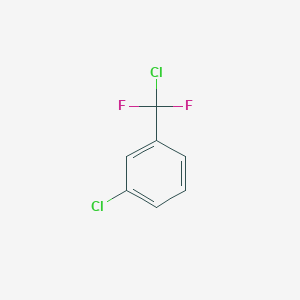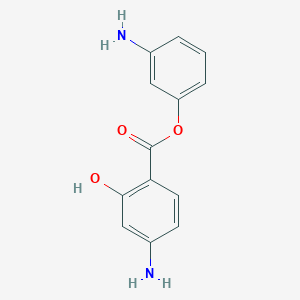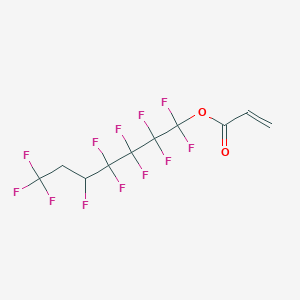
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is commonly used in various industrial applications, particularly in the field of surface coatings and materials science.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate typically involves the reaction of heptafluorobutyric acid with prop-2-enoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the synthesis process and achieve high purity levels.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions may yield partially fluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of fluorinated polymers and copolymers, which are essential in creating materials with unique properties such as low surface energy and high thermal stability.
Biology: The compound is utilized in the development of bio-compatible coatings for medical devices, enhancing their performance and longevity.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its hydrophobic nature can be leveraged to improve the solubility and stability of certain pharmaceuticals.
Industry: It is employed in the production of high-performance coatings for textiles, electronics, and automotive applications, providing resistance to water, oil, and other contaminants.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate exerts its effects is primarily through its interaction with surfaces at the molecular level. The fluorine atoms create a highly hydrophobic surface, which repels water and other polar substances. This property is exploited in various applications to create non-stick, anti-fouling, and protective coatings. The molecular targets and pathways involved include the formation of strong carbon-fluorine bonds, which contribute to the compound’s stability and resistance to degradation.
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl prop-2-enoate stands out due to its unique combination of hydrophobicity and chemical stability. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexyl acrylate: Used in similar applications but with slightly different properties due to the shorter carbon chain.
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptyl methacrylate: Another fluorinated monomer with applications in surface coatings and polymer synthesis. The uniqueness of this compound lies in its specific molecular structure, which provides an optimal balance of hydrophobicity and reactivity for various industrial and research applications.
Properties
CAS No. |
51855-39-1 |
|---|---|
Molecular Formula |
C10H6F12O2 |
Molecular Weight |
386.13 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,7,7,7-dodecafluoroheptyl prop-2-enoate |
InChI |
InChI=1S/C10H6F12O2/c1-2-5(23)24-10(21,22)9(19,20)8(17,18)7(15,16)4(11)3-6(12,13)14/h2,4H,1,3H2 |
InChI Key |
SCYOYBNXEWFQHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(C(C(C(CC(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


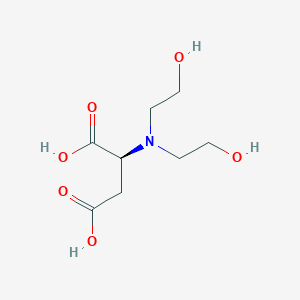
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
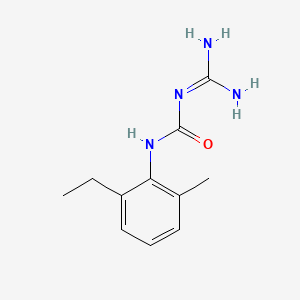
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
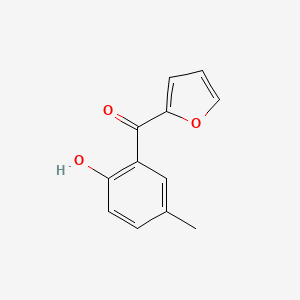

![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)

